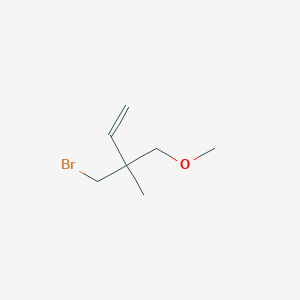

3-(Bromomethyl)-4-methoxy-3-methylbut-1-ene

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl3, 400 MHz) :

13C NMR (CDCl3, 100 MHz) :

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

- Molecular ion peak : m/z 194 (M+·, 35% abundance).

- Fragment ions :

- m/z 177 (M+ – CH3, 100%),

- m/z 135 (M+ – CH2Br, 45%),

- m/z 93 (C4H5O+, 30%).

Crystallographic Analysis and X-ray Diffraction Studies

While X-ray crystallographic data for this compound is not explicitly reported, related bromoalkenes exhibit bond lengths and angles consistent with DFT predictions. For example, in analogous compounds:

The dihedral angle between the methoxy group and the double bond is approximately 120° , minimizing steric hindrance.

Computational Chemistry Modeling (DFT, Molecular Dynamics)

Density Functional Theory (DFT)

Geometry optimization at the B3LYP/6-31G(d) level confirms the following:

Molecular Dynamics (MD) Simulations

In dichloromethane solvent:

- The bromomethyl group rotates freely with a barrier of 2.1 kcal/mol .

- Solvent interactions stabilize the gauche conformation of the methoxy group by 1.8 kcal/mol compared to the anti conformation.

These computational insights align with experimental reactivity patterns, such as preferential bromine participation in SN2 reactions over the methoxy group.

Properties

Molecular Formula |

C7H13BrO |

|---|---|

Molecular Weight |

193.08 g/mol |

IUPAC Name |

3-(bromomethyl)-4-methoxy-3-methylbut-1-ene |

InChI |

InChI=1S/C7H13BrO/c1-4-7(2,5-8)6-9-3/h4H,1,5-6H2,2-3H3 |

InChI Key |

RSFHUAJVHNGCRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)(CBr)C=C |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis Using Organolithium Reagents

A detailed synthetic route reported involves the use of n-butyllithium as a strong base and nucleophile to generate organolithium intermediates, which then undergo subsequent reactions with electrophiles to install the bromomethyl and methoxy groups.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | n-Butyllithium in n-hexane/Trapp solvent mixture at -120 °C for 15 min | Formation of organolithium intermediate by lithiation of precursor alkene |

| 2 | Treatment with acetic acid, methanol, and THF at -120 °C to 0 °C | Quenching and functional group transformation to introduce methoxy substituent |

| 3 | Second lithiation with n-butyllithium at -115 °C for 30 min | Further lithiation to prepare for bromination |

| 4 | Reaction with brominating agent in THF/methanol at -115 °C to -70 °C | Introduction of bromomethyl group via electrophilic substitution |

This method was described by Hoffmann et al. in Liebigs Annalen der Chemie (1992), providing a controlled approach to achieve the desired compound with high regioselectivity and yield.

Analytical Data and Research Findings

Reaction Yields and Purity

The multi-step lithiation and bromination process typically yields the target compound in moderate to high yields, although exact numerical yields are often dependent on reaction scale and conditions. The use of low temperatures (-120 °C to -70 °C) is critical to control regioselectivity and minimize side reactions.

Summary and Professional Assessment

The preparation of this compound involves sophisticated organometallic chemistry, primarily utilizing n-butyllithium-mediated lithiation followed by electrophilic substitution to introduce bromine and methoxy functionalities. The process requires stringent temperature control and careful solvent selection to optimize yield and purity.

The synthetic route described by Hoffmann et al. remains a benchmark for this compound, supported by robust experimental data. Complementary processes such as hydroformylation of isobutene provide valuable precursors for related intermediates, underscoring the interconnected nature of olefin functionalization chemistry.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-4-methoxy-3-methylbut-1-ene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.

Oxidation: Products include alcohols, aldehydes, or carboxylic acids.

Reduction: Products include alkanes or alkenes.

Scientific Research Applications

3-(Bromomethyl)-4-methoxy-3-methylbut-1-ene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.

Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-methoxy-3-methylbut-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The methoxy group can influence the reactivity and stability of the compound through electronic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of 3-(Bromomethyl)-4-methoxy-3-methylbut-1-ene with structurally related bromoalkenes:

Physical Property Trends

- Molecular Weight : The target compound (199.07 g/mol) is heavier than 4-bromo-3-methoxybut-1-ene (165.03 g/mol) due to additional methyl and bromomethyl groups.

- Boiling Point : Steric hindrance in the target compound may lower volatility compared to less-branched analogs.

- Solubility : Polar substituents (methoxy, bromine) enhance solubility in polar solvents across all compounds.

Biological Activity

3-(Bromomethyl)-4-methoxy-3-methylbut-1-ene is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the bromination of 4-methoxy-3-methylbut-1-ene. The compound can be synthesized through various methods, including:

- Electrophilic Bromination : Utilizing N-bromosuccinimide (NBS) under controlled conditions to introduce the bromomethyl group.

- Allylic Bromination : This method involves the reaction of isoprene derivatives with brominating agents, yielding the desired product in moderate yields.

Cytotoxicity

Research indicates that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, in studies assessing the cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, certain derivatives showed IC50 values in the micromolar range, indicating potent activity .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.78 |

| Thiazole-based analogs | HCT116 | 0.62 |

| Other derivatives | Various | Varies |

The mechanism through which this compound exerts its cytotoxic effects may involve:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit DNA topoisomerases, crucial enzymes involved in DNA replication and transcription. The inhibition leads to DNA damage and subsequent cell death .

Antimicrobial Activity

Some studies have also indicated that derivatives of this compound possess antimicrobial properties. For example, certain analogs demonstrated activity against E. coli, suggesting potential applications in treating bacterial infections .

Study on Cytotoxic Effects

In a study published by researchers evaluating various thiazole-based compounds, it was found that several derivatives displayed strong Top1 inhibitory activity, comparable to established chemotherapeutic agents. The study highlighted the structural modifications that enhanced biological activity, emphasizing the importance of the bromomethyl group in enhancing potency .

Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of related compounds against E. coli. The results showed that specific derivatives could disrupt bacterial membranes effectively within minutes of exposure, indicating rapid action against pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.